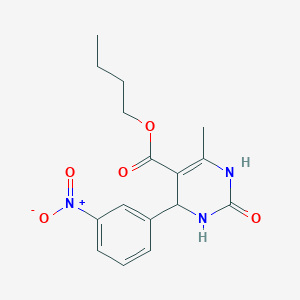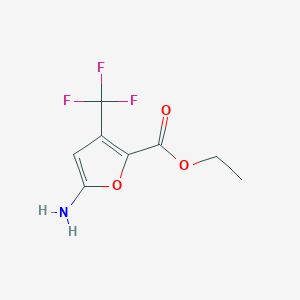
Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-3-(トリフルオロメチル)フラン-2-カルボン酸エチルは、アミノ基、トリフルオロメチル基、およびエチルエステル基で置換されたフラン環を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件: 5-アミノ-3-(トリフルオロメチル)フラン-2-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。
フラン環の形成: フラン環は、1,4-ジカルボニル化合物などの適切な前駆体の環化によって合成できます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨウ化物やトリフルオロメタンスルホン酸などの試薬を使用して導入できます。
アミノ化: アミノ基は、通常、アンモニアまたはアミンを使用して、求核置換反応によって導入されます。
エステル化: エチルエステル基は、通常、エタノールとカルボン酸誘導体を含むエステル化反応によって導入されます。
工業的製造方法: 5-アミノ-3-(トリフルオロメチル)フラン-2-カルボン酸エチルの工業的製造には、上記合成経路の最適化バージョンが含まれる場合があり、多くの場合、収率と効率を高めるために、連続フローリアクターと高度な触媒を使用します。
反応の種類:
酸化: この化合物は、特にアミノ基で酸化反応を起こすことができ、ニトロ誘導体またはニトロソ誘導体の形成につながります。
還元: 還元反応は、トリフルオロメチル基をメチル基に変換するか、エステル基をアルコールに変換することができます。
置換: アミノ基は、置換反応に参加することができ、使用される置換基に応じて、さまざまな誘導体を形成できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬が一般的に使用されます。
還元: 触媒的水素化または水素化アルミニウムリチウムなどの金属水素化物が、一般的な還元剤です。
置換: ハロゲン化剤、酸、または塩基は、置換反応を促進できます。
主な生成物:
酸化生成物: ニトロ誘導体またはニトロソ誘導体。
還元生成物: メチル誘導体またはアルコール誘導体。
置換生成物: さまざまな置換フラン誘導体。
4. 科学研究への応用
5-アミノ-3-(トリフルオロメチル)フラン-2-カルボン酸エチルは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性などの生物活性化合物の可能性について調査されています。
医学: 特に特定の酵素または受容体を標的とする薬物開発における潜在的な用途について検討されています。
工業: ユニークな特性を持つポリマーやコーティングを含む先進材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Esterification: The ethyl ester group is typically introduced through esterification reactions involving ethanol and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the substituents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Methyl or alcohol derivatives.
Substitution Products: Various substituted furan derivatives.
科学的研究の応用
Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
5-アミノ-3-(トリフルオロメチル)フラン-2-カルボン酸エチルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の親油性を高め、生物学的膜への浸透を促進します。アミノ基は、標的タンパク質と水素結合を形成することができます。一方、フラン環は構造的な安定性を提供します。
類似化合物:
5-アミノ-3-メチルフラン-2-カルボン酸エチル: トリフルオロメチル基がなく、化学的性質が異なります。
5-アミノ-3-(トリフルオロメチル)チオフェン-2-カルボン酸エチル: フラン環の代わりにチオフェン環を含み、反応性と用途が異なります。
独自性: 5-アミノ-3-(トリフルオロメチル)フラン-2-カルボン酸エチルは、トリフルオロメチル基の存在によってユニークです。この基は、独特の電子効果と立体効果を付与し、有機合成における万能な中間体としての可能性と、医薬品化学における生物活性性を高めます。
類似化合物との比較
Ethyl 5-amino-3-methylfuran-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl 5-amino-3-(trifluoromethyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.
Uniqueness: Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.
特性
分子式 |
C8H8F3NO3 |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H8F3NO3/c1-2-14-7(13)6-4(8(9,10)11)3-5(12)15-6/h3H,2,12H2,1H3 |
InChIキー |
TUDSWLLGNZXUPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(O1)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


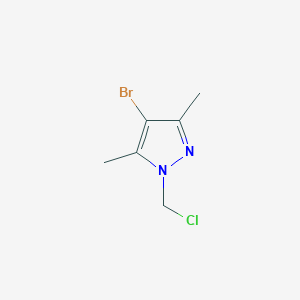

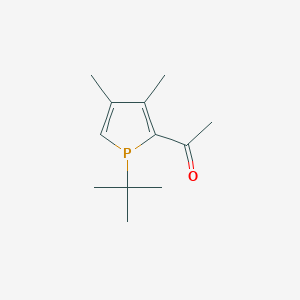

![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)

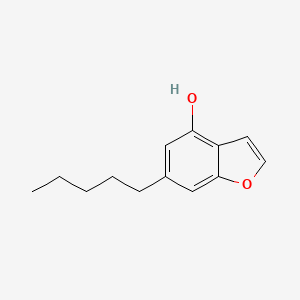
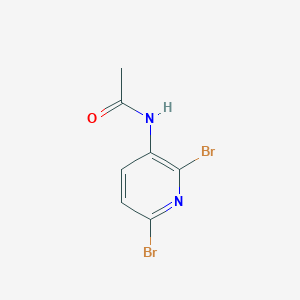
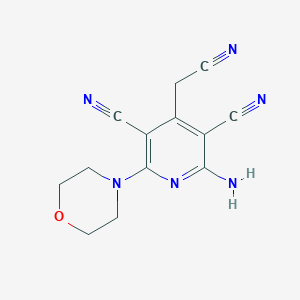

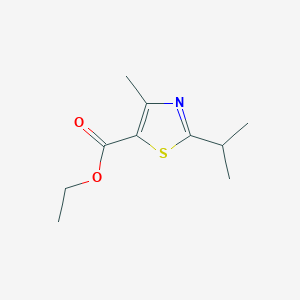
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)

